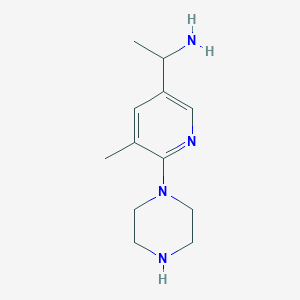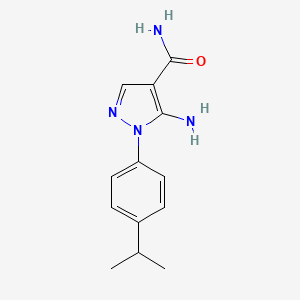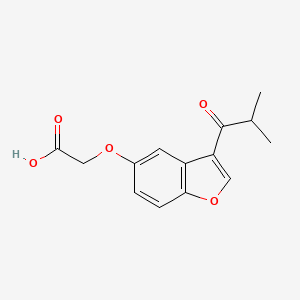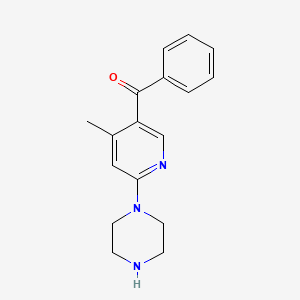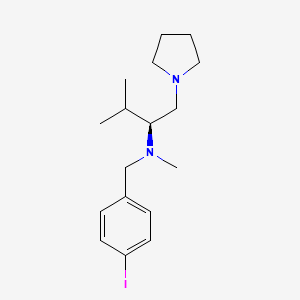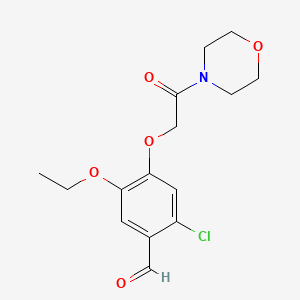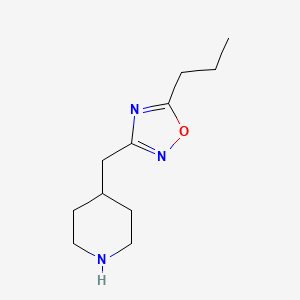
2-(4-(Trifluoromethyl)benzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(トリフルオロメチル)ベンジル)モルホリンは、パラ位にトリフルオロメチル基を有するベンジル基で置換されたモルホリン環を特徴とする有機化合物です。
2. 製法
合成経路と反応条件: 2-(4-(トリフルオロメチル)ベンジル)モルホリンの合成は、通常、4-(トリフルオロメチル)ベンジルクロリドとモルホリンを塩基性条件下で反応させることにより行われます。 反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進し、目的の生成物を得ます .
工業的製造方法: この化合物の工業的製造は、同様の合成経路を大規模に行う場合がありますが、収率と純度を最適化します。プロセスは、一貫した製造品質を確保するために、連続フロー反応器と自動化システムをしばしば用いて、最適化されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
反応の種類: 2-(4-(トリフルオロメチル)ベンジル)モルホリンは、次を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、強力な酸化剤を用いて酸化させることができ、対応するN-オキシドを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、存在するカルボニル基を還元することができます。
置換: ベンジル基は、適切な条件下で、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)を酸化剤として使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)は一般的な還元剤です。
置換: ニトロ化は、濃硝酸と濃硫酸の混合物を使用して達成できます。一方、ハロゲン化は、ルイス酸触媒の存在下で、臭素などのハロゲンを使用して行うことができます。
主要な生成物:
酸化: 2-(4-(トリフルオロメチル)ベンジル)モルホリンのN-オキシド。
還元: カルボニル含有誘導体の還元形態。
置換: ベンジル基のニトロまたはハロゲン置換誘導体。
4. 科学研究への応用
2-(4-(トリフルオロメチル)ベンジル)モルホリンは、科学研究で幅広い用途があります。
化学: これは、より複雑な有機分子の合成、特に医薬品や農薬の開発における中間体として使用されます.
生物学: この化合物は、生物活性分子との構造的類似性から、酵素阻害や受容体結合の研究に使用できます。
科学的研究の応用
2-(4-(Trifluoromethyl)benzyl)morpholine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
2-(4-(トリフルオロメチル)ベンジル)モルホリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリフルオロメチル基は、化合物の親油性を高め、細胞膜を容易に通過して細胞内標的と相互作用することができます。 この相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物:
4-(トリフルオロメチル)ベンジルアミン: この化合物は構造的に類似していますが、モルホリン環はありません。
4-(トリフルオロメチル)フェニル)メタンアミン: さまざまな有機合成用途で使用される別の類似化合物です.
独自性: 2-(4-(トリフルオロメチル)ベンジル)モルホリンは、モルホリン環とトリフルオロメチル置換ベンジル基の両方の存在により、独特です。 この組み合わせは、安定性と親油性の向上などの独特の化学的特性を付与し、さまざまな用途において価値があります .
類似化合物との比較
4-(Trifluoromethyl)benzylamine: This compound is structurally similar but lacks the morpholine ring.
4-(Trifluoromethyl)phenyl)methanamine: Another similar compound, used in various organic synthesis applications.
Uniqueness: 2-(4-(Trifluoromethyl)benzyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications .
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
2-[[4-(trifluoromethyl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16H,5-8H2 |
InChIキー |
MQDHOZCYVUDXDY-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)
![3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11796816.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)
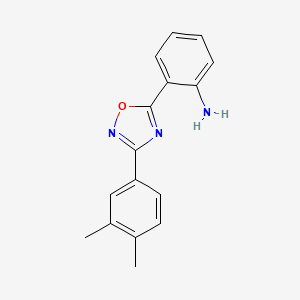

![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
